Methyl 2-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamido)acetate
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Overview
Description
Methyl 2-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamido)acetate is a complex organic compound featuring a 1,2,4-oxadiazole ring, a pyrrolidine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamido)acetate typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an amidoxime with a carboxylic acid derivative under dehydrating conditions, often using reagents like carbonyl diimidazole (CDI) in toluene.
Synthesis of the pyrrolidine ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or their derivatives.
Coupling of the oxadiazole and pyrrolidine rings: This step involves the formation of an amide bond between the oxadiazole and pyrrolidine rings, typically using coupling reagents like EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and sodium acetate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamido)acetate can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Reduced heterocyclic compounds.
Substitution: Amides or esters with different functional groups.
Scientific Research Applications
Methyl 2-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamido)acetate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of Methyl 2-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamido)acetate involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in cellular processes, such as protein-tyrosine phosphatase 1B (PTP1B) and chemokine receptor type 4 (CXCR4).
Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,3,4-oxadiazole-2-thiol: Similar in structure but contains a thiol group instead of an ester.
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Contains a furazan ring instead of a pyrrolidine ring.
Uniqueness
Methyl 2-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamido)acetate is unique due to its combination of a 1,2,4-oxadiazole ring, a pyrrolidine ring, and a phenyl group, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-[[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c1-23-13(21)9-17-16(22)20-8-7-12(10-20)14-18-15(24-19-14)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVKZTUJCSMCRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)N1CCC(C1)C2=NOC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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